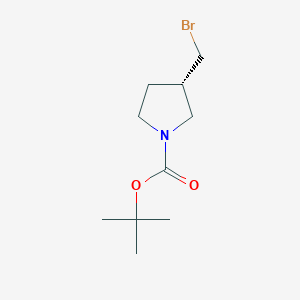![molecular formula C14H19NO2 B1487759 [1-(4-Ethylbenzoyl)pyrrolidin-3-yl]methanol CAS No. 1275699-92-7](/img/structure/B1487759.png)
[1-(4-Ethylbenzoyl)pyrrolidin-3-yl]methanol
説明
Synthesis Analysis
The synthesis of this compound could potentially involve the use of a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is often used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also allows for increased three-dimensional coverage .科学的研究の応用
Methanol as a Chemical Marker in Transformer Insulating Oil
Methanol serves as a chemical marker for assessing the condition of solid insulation in power transformers. Jalbert et al. (2019) elucidate the relationship between methanol generation, the degradation of cellulose in transformers, and its potential for routine use in monitoring insulation degradation, highlighting methanol's significant role in the energy sector (Jalbert et al., 2019).
Hydrogen Production from Methanol
The conversion of methanol to hydrogen represents a pivotal application in sustainable energy. García et al. (2021) review the advancements in hydrogen production from methanol, discussing catalyst development and reactor technology, which underscores the potential of methanol in fostering a hydrogen economy (García et al., 2021).
Methanol Synthesis and Applications
Methanol synthesis, its kinetics, and applications in energy storage and fuel cells are thoroughly reviewed by Cybulski (1994), offering insights into methanol's utility as a clean-burning fuel and its role in energy systems (Cybulski, 1994).
Methanol Oxidation Research
Research on methanol oxidation pathways is critical for the development of fuel cells. Cohen et al. (2007) discuss the complexities of methanol oxidation at platinum electrodes, contributing to the improvement of catalysts for fuel cells (Cohen et al., 2007).
Methanol in Biological and Environmental Systems
Methanol plays a role in ecosystem-scale processes, as discussed by Wohlfahrt et al. (2015), who compile data on terrestrial ecosystem-scale methanol exchange, providing an independent, data-driven perspective on land-atmosphere methanol interactions (Wohlfahrt et al., 2015).
Challenges and Developments in Methanol Fuel Cells
The barriers and developments in direct methanol fuel cells, especially concerning methanol crossover, are reviewed by Heinzel and Barragán (1999), illustrating the technical challenges and progress in making methanol fuel cells a viable alternative to combustion engines (Heinzel & Barragán, 1999).
Safety and Hazards
The safety data sheet for a similar compound, (3-Pyrrolidin-1-ylphenyl)methanol, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed or inhaled . It’s important to note that safety data can vary between compounds, even if they are structurally similar.
特性
IUPAC Name |
(4-ethylphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-11-3-5-13(6-4-11)14(17)15-8-7-12(9-15)10-16/h3-6,12,16H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZNSNGNMRSQHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(thiophen-3-yl)ethyl]cyclopropanamine](/img/structure/B1487677.png)







![4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1487688.png)



![ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B1487699.png)
